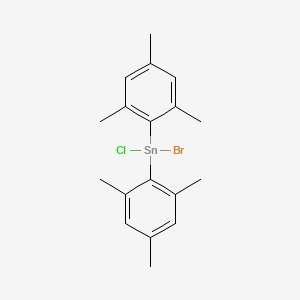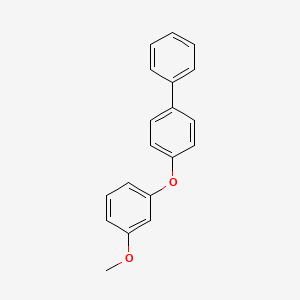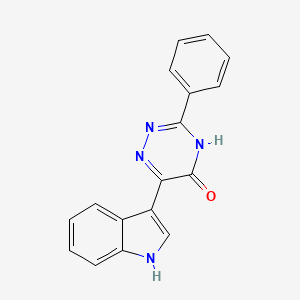
Acetic acid;2-cyanoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid; 2-cyanoguanidine is a compound that combines the properties of acetic acid and 2-cyanoguanidineThis compound is a colorless solid that is soluble in water, acetone, and alcohol, but not in nonpolar organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanoguanidine is typically synthesized by treating cyanamide with a base. The reaction involves the dimerization of cyanamide to form 2-cyanoguanidine . The reaction conditions often include the use of an alkaline medium to facilitate the dimerization process.
Industrial Production Methods: In industrial settings, 2-cyanoguanidine is produced by the same method, treating cyanamide with a base. This process is scalable and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanoguanidine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted guanidines.
Condensation Reactions: It can condense with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, which react with 2-cyanoguanidine to form substituted guanidines.
Condensation Agents: Such as aldehydes and ketones, which react under acidic or basic conditions.
Major Products Formed:
Substituted Guanidines: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-Cyanoguanidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various guanidine derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.
Industry: Utilized as a curing agent for epoxy resins and as a slow-release fertilizer in agriculture.
Mechanism of Action
The mechanism of action of 2-cyanoguanidine involves its ability to form hydrogen bonds and its high basicity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Guanidine: Shares the guanidine functional group but lacks the nitrile group present in 2-cyanoguanidine.
Cyanamide: The precursor to 2-cyanoguanidine, which dimerizes to form the latter.
Acetylguanidine: A functionalized guanidine derivative that can be synthesized from guanidine salts.
Uniqueness: 2-Cyanoguanidine is unique due to its combination of the nitrile and guanidine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from chemical synthesis to industrial uses .
Properties
CAS No. |
142521-44-6 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
acetic acid;2-cyanoguanidine |
InChI |
InChI=1S/C2H4N4.C2H4O2/c3-1-6-2(4)5;1-2(3)4/h(H4,4,5,6);1H3,(H,3,4) |
InChI Key |
VGWUWXUBEZVYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(#N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)



![6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B12556707.png)


![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)




